molecular formula C9H13NO2 B14612968 1-Ethenyl-5-(2-oxopropyl)pyrrolidin-2-one CAS No. 58804-58-3

1-Ethenyl-5-(2-oxopropyl)pyrrolidin-2-one

Cat. No.: B14612968
CAS No.: 58804-58-3
M. Wt: 167.20 g/mol
InChI Key: WUCRRPYYBMAKIA-UHFFFAOYSA-N
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Description

1-Ethenyl-5-(2-oxopropyl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidinones Pyrrolidinones are known for their versatile chemical properties and are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-5-(2-oxopropyl)pyrrolidin-2-one typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This domino process ensures the formation of the desired pyrrolidinone structure.

Industrial Production Methods: Industrial production of pyrrolidinones often involves the catalytic reduction of succinimide or the carbonylation of allylamine . These methods are efficient and yield high-purity products, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-5-(2-oxopropyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Ethenyl-5-(2-oxopropyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethenyl-5-(2-oxopropyl)pyrrolidin-2-one exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 1-Ethenyl-5-(2-oxopropyl)pyrrolidin-2-one stands out due to its unique structure, which imparts specific chemical and biological properties. Its ethenyl group allows for additional reactivity and functionalization, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

58804-58-3

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-ethenyl-5-(2-oxopropyl)pyrrolidin-2-one

InChI

InChI=1S/C9H13NO2/c1-3-10-8(6-7(2)11)4-5-9(10)12/h3,8H,1,4-6H2,2H3

InChI Key

WUCRRPYYBMAKIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCC(=O)N1C=C

Origin of Product

United States

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